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Compound of Interest

Compound Name: Methyl 3-bromo-4-cyanobenzoate

Cat. No.: B1602964

Introduction

Methyl 3-bromo-4-cyanobenzoate is a key intermediate in the synthesis of various
pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an
electron-withdrawing cyano group and a halogen, makes it a versatile building block for
introducing complex functionalities. A thorough understanding of its spectral characteristics is
paramount for unambiguous identification, quality control, and for predicting its reactivity in
complex synthetic pathways. This in-depth technical guide provides a comprehensive analysis
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
for methyl 3-bromo-4-cyanobenzoate, offering field-proven insights for researchers,
scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of methyl 3-bromo-4-cyanobenzoate dictates its spectral features. The
aromatic ring is substituted with three distinct groups: a methyl ester, a bromine atom, and a
cyano group. These substituents influence the electron distribution within the benzene ring,
leading to characteristic chemical shifts in NMR, specific vibrational frequencies in IR, and
predictable fragmentation patterns in MS.

Caption: Molecular structure of methyl 3-bromo-4-cyanobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1602964?utm_src=pdf-interest
https://www.benchchem.com/product/b1602964?utm_src=pdf-body
https://www.benchchem.com/product/b1602964?utm_src=pdf-body
https://www.benchchem.com/product/b1602964?utm_src=pdf-body
https://www.benchchem.com/product/b1602964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For methyl 3-bromo-4-cyanobenzoate, both *H and 3C NMR provide critical
information for structural verification.

'H NMR Spectroscopy

The proton NMR spectrum of methyl 3-bromo-4-cyanobenzoate is characterized by signals in
both the aromatic and aliphatic regions. The electron-withdrawing nature of the cyano and
methyl ester groups, along with the bromine atom, significantly influences the chemical shifts of
the aromatic protons.

Table 1: *H NMR Spectral Data of Methyl 3-bromo-4-cyanobenzoate

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.25 d 1H H-2
~8.05 dd 1H H-6
~7.85 d 1H H-5
~3.95 S 3H -OCHs

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general
principles. Actual experimental values may vary slightly.

Interpretation of the *H NMR Spectrum:

» Aromatic Region (7.0-8.5 ppm): The three protons on the benzene ring appear as distinct
signals due to their unique electronic environments. The proton at the 2-position (H-2), being
ortho to the electron-withdrawing ester group, is expected to be the most deshielded and
appear furthest downfield as a doublet. The proton at the 6-position (H-6) is ortho to the
bromine atom and meta to the ester, appearing as a doublet of doublets. The proton at the 5-
position (H-5), situated between the bromine and cyano groups, will also be downfield and
appear as a doublet. The exact coupling constants would provide further confirmation of
these assignments.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b1602964?utm_src=pdf-body
https://www.benchchem.com/product/b1602964?utm_src=pdf-body
https://www.benchchem.com/product/b1602964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Aliphatic Region (0-5.0 ppm): The three protons of the methyl ester group (-OCHs) appear as
a sharp singlet around 3.95 ppm. The singlet nature of this peak is due to the absence of any
adjacent protons.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Due to
the substitution pattern, all nine carbon atoms in methyl 3-bromo-4-cyanobenzoate are
chemically non-equivalent and should, in principle, give rise to nine distinct signals.

Table 2: 13C NMR Spectral Data of Methyl 3-bromo-4-cyanobenzoate

Chemical Shift (0, ppm) Assignment
~164 C=0 (ester)
~138 C-2

~135 C-6

~134 C-4

~132 C-1

~130 C-5

~118 C-3

~115 C=N

~53 -OCHs

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general
principles. Actual experimental values may vary slightly.

Interpretation of the 13C NMR Spectrum:

o Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and
appears at the lowest field, typically around 164 ppm.
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o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
attached substituents. The carbon attached to the bromine (C-3) will be shifted upfield due to
the heavy atom effect, while the carbon attached to the cyano group (C-4) will be downfield.
The quaternary carbon attached to the ester group (C-1) will also be downfield. The
remaining aromatic carbons will have chemical shifts determined by the combined electronic
effects of the substituents.

 Nitrile Carbon: The carbon of the cyano group (C=N) typically appears in the range of 110-
120 ppm.

o Methyl Carbon: The carbon of the methyl ester group (-OCHs) is the most shielded carbon
and appears at the highest field, around 53 ppm.
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 To cite this document: BenchChem. [Spectral Data Analysis of Methyl 3-bromo-4-
cyanobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602964#methyl-3-bromo-4-cyanobenzoate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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